3,8-Dioxa-1-azaspiro[4.5]decan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,8-dioxa-1-azaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6-8-7(5-11-6)1-3-10-4-2-7/h1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYYEMQRQGPOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12COC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,8 Dioxa 1 Azaspiro 4.5 Decan 2 One and Its Analogues
Strategies for Spirocyclic Lactam Ring Construction
The formation of the spirocyclic core is the most critical aspect of the synthesis. This section explores various strategies, from classical cyclization reactions to modern asymmetric and multicomponent approaches, for constructing the 3,8-Dioxa-1-azaspiro[4.5]decan-2-one framework.
Cyclization Reactions in the Formation of the Spiro[4.5]decane Core
The construction of the spiro[4.5]decane core often relies on intramolecular cyclization reactions, where a linear precursor is induced to form the bicyclic system. For the this compound scaffold, this typically involves the formation of the lactam (specifically, an oxazolidinone) ring onto a pre-existing six-membered morpholine-like ring.
One plausible strategy is the intramolecular cyclization of a precursor such as a 4-(amino-carboxy)-morpholine derivative. The key step would be the formation of the C-O or N-C=O bond to close the five-membered oxazolidinone ring. The synthesis of oxazolidinones from β-amino alcohols is a well-established transformation, often achieved by reaction with phosgene, its derivatives, or diethyl carbonate. nih.gov In the context of the target spirocycle, the starting material would be a 4-(1-amino-1-hydroxymethyl)morpholine derivative.
Another powerful approach for forming spiro-γ-lactams involves a tandem intramolecular 1,5-hydrogen atom transfer (HAT) reaction followed by a cyclization process. researchgate.net While not applied directly to the target molecule, this photocatalysis method highlights a modern strategy for creating γ-spirolactams under mild conditions with high functional group tolerance. researchgate.net Similarly, cascade reactions, such as a 4-endo N-cyclization followed by aerobic oxidation, have been successfully employed to synthesize steroidal spiro β-lactams, demonstrating the potential of cascade strategies to build complex spirocyclic systems efficiently. nih.gov
Acid-catalyzed intramolecular reactions of hydroxylactam derivatives bearing enones have also been developed to afford spiro isoindolinone derivatives through formal [4+2] cycloaddition reactions, showcasing another advanced cyclization strategy for spiro lactam construction. acs.org
Asymmetric Synthesis Approaches for Enantioselective Access to Spirocyclic Scaffolds
Achieving enantioselectivity is crucial for synthesizing biologically active molecules. For spirocyclic systems like this compound, controlling the stereochemistry of the spiro center is a significant challenge.
A highly effective modern approach is the use of biocatalysis. Recent research has demonstrated the construction of spiro-oxazolidinones through the halohydrin dehalogenase (HHDH)-catalyzed ring expansion of spiro-epoxides. thieme-connect.comacs.org This method can be tuned to produce either chiral or racemic products. By employing a triple mutant HHDH enzyme, a kinetic resolution of a broad range of spiro-epoxides can be achieved, yielding the desired spiro-oxazolidinones with high optical purity (90–98% ee). acs.org This chemo-enzymatic strategy provides a powerful tool for accessing enantiomerically pure building blocks.
Another established strategy for the asymmetric synthesis of oxazolidin-2-ones involves a combination of an asymmetric aldol (B89426) reaction and a modified Curtius rearrangement. mdpi.com This sequence allows for the efficient synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds with excellent control over the vicinal stereogenic centers. Adapting this methodology to a substrate already containing the six-membered ring could provide enantioselective access to the target spirocyclic core.
The table below summarizes key findings from an enzyme-mediated kinetic resolution for the synthesis of spiro-oxazolidinones from spiro-epoxides, a method directly applicable to creating the chiral core of analogues.
| Substrate (Spiro-epoxide) | Enzyme Variant | Product (Spiro-oxazolidinone) Yield | Enantiomeric Excess (ee) | Reference |
| Cyclohexane-spiro-oxirane | HheG-M6 (triple mutant) | 45% | 98% | thieme-connect.comacs.org |
| Cyclopentane-spiro-oxirane | HheG-M6 (triple mutant) | 47% | 96% | thieme-connect.comacs.org |
| Tetrahydropyran-spiro-oxirane | HheG-M6 (triple mutant) | 42% | 97% | thieme-connect.comacs.org |
| N-Boc-piperidine-spiro-oxirane | HheG-M6 (triple mutant) | 41% | 95% | thieme-connect.comacs.org |
Multicomponent Reactions in the Synthesis of this compound Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all reactants, are highly efficient for building molecular complexity. nih.gov The use of microwave irradiation in MCRs has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of novel spiro heterocyclic compounds. rsc.orgbohrium.comsemanticscholar.org
For the synthesis of this compound analogues, a hypothetical MCR could involve a [3+2] cycloaddition. For instance, an azomethine ylide generated in situ from an amino acid and an aldehyde could react with a dipolarophile. A three-component reaction of 3-nitro-2H-chromenes with azomethine ylides generated from N-unsubstituted α-amino acids and isatins has been used to produce complex spiro-pyrrolidine systems with high regio- and stereoselectivity. researchgate.net
A plausible MCR for the target scaffold might involve the reaction of a morpholine-derived ketone, an amino acid, and a third component in a one-pot process to assemble the spiro-oxazolidinone ring system. Such strategies offer significant advantages in terms of atom economy and operational simplicity. rsc.org
Functionalization and Derivatization Strategies of the Spirocyclic Scaffold
Once the core spirocyclic system is constructed, subsequent functionalization is often necessary to develop analogues with desired properties. This involves regioselective modifications of the core and the introduction of diverse substituents.
Regioselective Modifications of the Azaspirodecane Moiety
The "azaspirodecane" portion of the target molecule is the morpholine (B109124) ring. Modifications to this ring can significantly alter the molecule's properties. A key position for modification is the nitrogen atom at position 8. Standard N-alkylation or N-acylation reactions can be employed to introduce a variety of substituents.
Furthermore, methods for the regioselective functionalization of the carbon framework of spiro-fused lactams have been developed. wipo.int These processes allow for the introduction of protected or unprotected functional groups with high stereo- and regioselectivity, providing access to a broad range of bioactive molecules. For instance, in the synthesis of related spiro-piperidine compounds, modifications have been achieved through deprotection of protecting groups followed by condensation or reductive alkylation with various partners. lookchem.com These strategies could be adapted to modify the morpholine ring of the this compound scaffold.
Introduction of Diverse Substituents on the Lactam Ring System
The five-membered oxazolidinone ring offers several sites for derivatization. The nitrogen at position 1 can be functionalized, for example, through N-arylation. Palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides a reliable method for introducing aryl groups. organic-chemistry.org
Substituents can also be introduced at the C4 and C5 positions of the oxazolidinone ring. The choice of the initial amino alcohol precursor is the most direct way to achieve this. nih.gov For example, starting with different β-amino alcohols in a cyclization reaction with an agent like thiophosgene (B130339) (to create an oxazolidinethione, which is an analogue of the target lactam) allows for the synthesis of a variety of C4- and C5-substituted derivatives. psu.edu
The following table shows examples of how different amino alcohol precursors can lead to variously substituted oxazolidinethione rings, a strategy applicable to the synthesis of substituted this compound analogues.
| Amino Alcohol Precursor | Resulting Substituents on Oxazolidinethione Ring | Reference |
| (S)-(+)-2-amino-1-propanol | 4-methyl | psu.edu |
| (S)-(+)-2-amino-3-methyl-1-butanol | 4-isopropyl | psu.edu |
| (1S,2R)-(+)-norephedrine | 4-methyl, 5-phenyl | psu.edu |
| (R)-(-)-2-phenylglycinol | 5-phenyl | psu.edu |
These derivatization strategies are crucial for exploring the structure-activity relationships of this novel spirocyclic scaffold in various applications.
Catalytic Approaches in the Synthesis of Dioxa-Azaspiro Compounds
Catalysis provides a powerful platform for the construction of dioxa-azaspiro skeletons by enabling efficient bond formation and controlling stereoselectivity. Both transition-metal catalysis and organocatalysis have emerged as key strategies, facilitating the development of novel cyclization and coupling reactions to access these intricate molecular architectures.
Transition-metal catalysis is a cornerstone of modern organic synthesis, offering a diverse array of transformations for carbon-carbon and carbon-heteroatom bond formation. eie.grmdpi.com In the context of dioxa-azaspiro compounds, palladium, rhodium, and gold catalysts have been instrumental in developing key cyclization and coupling strategies.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are powerful tools for constructing complex molecular frameworks. researchgate.netresearchgate.net For instance, palladium catalysts are widely used for the N-arylation of oxazolidinones, a core component of the target spirocycle. These reactions typically involve the coupling of an oxazolidinone with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The choice of ligand, base, and solvent is critical and strongly influences the reaction's success. organic-chemistry.org
Intramolecular cyclizations catalyzed by transition metals represent another efficient route. Gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid has been shown to produce 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones under mild conditions with high yields. mdpi.com This type of transformation highlights the potential of gold catalysts in activating alkyne functionalities for subsequent nucleophilic attack, leading to the formation of the spirocyclic core.
Rhodium(II) catalysts have also been explored for the synthesis of spirocyclic systems through intramolecular C-H insertion reactions, offering a direct method for forming cyclic structures. rsc.org These reactions proceed via a metal-carbene intermediate that can insert into a C-H bond, creating a new ring system and the spirocyclic center in a single step.
Table 1: Examples of Transition-Metal-Catalyzed Reactions for Spirocycle Synthesis
| Catalyst System | Reaction Type | Substrates | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / Xantphos | Intramolecular Aminocarbonylation | o-phenylenediamines, 1,2-dibromobenzene | Dibenzodiazepinones | up to 45% (2 steps) | nih.gov |
| Au(I) catalyst | Cyclization | 2,2-bis(arylprop-2-ynyl)malonic acids | 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones | Quantitative | mdpi.com |
| PdCl₂(dppf) | Suzuki-Miyaura Coupling | Brominated heterocycles, arylboronic acids | Aryl-substituted heterocycles | 63-93% | mdpi.com |
| Rhodium(II) complexes | Intramolecular C-H Insertion | Diazo compounds | Spirocyclic orthoesters | N/A | rsc.org |
Organocatalysis has become an indispensable tool in asymmetric synthesis, utilizing small organic molecules to catalyze transformations with high enantioselectivity. researchgate.net This approach avoids the use of often toxic and expensive metals and has been successfully applied to the synthesis of complex spirocyclic structures, including those containing oxazolidinone motifs. researchgate.netrsc.org
The construction of spiro-quaternary centers remains a significant synthetic challenge, and organocatalysis offers elegant solutions. researchgate.net Asymmetric organocatalytic Michael-Mannich cascade reactions have proven effective for the enantioselective synthesis of aza-spirocycles. researchgate.net These reactions often employ chiral organocatalysts, such as thioureas or squaramides derived from natural products like quinine, to control the stereochemical outcome. sci-hub.box
For example, the asymmetric synthesis of spiropyrazolones has been achieved through an organocatalyzed Michael addition of α-isothiocyanato amides to unsaturated pyrazolones, followed by an intramolecular cyclization. A rosin-derived thiourea (B124793) catalyst was found to be effective in this formal [3+2] cycloaddition. sci-hub.box The success of this reaction was highly dependent on the oxazolidinone moiety of the isothiocyanate, which interacts effectively with the thiourea catalyst to induce high enantioselectivity. sci-hub.box
Similarly, squaramide-based catalysts have been used in reactions between isothiocyanate esters and alkylidene barbiturates to furnish spirocyclic heterocycles containing a quaternary α-amino acid moiety with high diastereoselectivity and enantioselectivity. sci-hub.box These non-covalent catalytic approaches, driven by hydrogen bonding and other weak intermolecular forces, provide a powerful platform for constructing architecturally complex spirocyclic frameworks. researchgate.net
Table 2: Organocatalytic Approaches to Spirocyclic Systems
| Catalyst Type | Reaction Type | Substrates | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Rosin-derived thiourea | Michael addition / Intramolecular cyclization | α-isothiocyanato amides, unsaturated pyrazolones | Spiropyrazolones | Formal [3+2] cycloaddition | sci-hub.box |
| Quinine-derived squaramide | Heteroannulation | Isothiocyanate esters, alkylidene barbiturates | Spirocyclic heterocycles | High diastereo- and enantioselectivity | sci-hub.box |
| Polystyrene-supported TBD | Cyclization | Epoxy amines, CO₂ | 2-Oxazolidinones | Continuous flow synthesis | rsc.org |
Elucidation of Reaction Mechanisms and Transformations of 3,8 Dioxa 1 Azaspiro 4.5 Decan 2 One
Mechanistic Pathways of Spirocyclic Lactam Formation and Rearrangements
The formation of the 3,8-Dioxa-1-azaspiro[4.5]decan-2-one scaffold can be envisioned through several synthetic strategies, each with distinct mechanistic pathways. Intramolecular cyclization reactions are a common approach for the synthesis of spirocyclic lactams. For instance, a plausible route could involve the cyclization of a precursor molecule containing both a carboxylic acid or its derivative and an amine, tethered to a central quaternary carbon that is also part of a dioxane ring.
One potential rearrangement for spirocyclic lactams involves expansion or contraction of one of the rings. Under specific conditions, such as treatment with acid or base, ring-chain tautomerism could occur, leading to an equilibrium with an open-chain amino acid derivative.
| Reaction Type | Key Intermediates | Driving Force | Plausible Conditions |
| Intramolecular Amidation | Acylium ion or activated ester | Favorable ring size formation | Dehydrating agents, high temperatures |
| Beckmann Rearrangement | Oxime, nitrilium ion | Strain release, formation of stable amide | Acid catalysts (e.g., H₂SO₄, PPA) |
| Schmidt Reaction | Azide, nitrilium ion | Nitrogen extrusion | Strong acid (e.g., H₂SO₄) |
Nucleophilic and Electrophilic Reactivity of the Dioxa-Azaspiro Ring System
The reactivity of this compound is dictated by the electrophilic nature of the carbonyl carbon within the lactam ring and the nucleophilicity of the nitrogen atom, as well as the oxygen atoms in the dioxane ring.
Nucleophilic Attack: The carbonyl group is susceptible to attack by various nucleophiles. Strong nucleophiles, such as organometallic reagents or hydrides, can lead to the opening of the lactam ring. This reactivity is a cornerstone for the derivatization of this scaffold.
Electrophilic Attack: The nitrogen atom of the lactam, although its lone pair is delocalized by the adjacent carbonyl group, can still exhibit nucleophilic character, particularly after deprotonation with a strong base. This allows for N-alkylation or N-acylation. The oxygen atoms of the dioxane ring can also act as Lewis basic sites, coordinating to electrophiles.
| Reagent Type | Site of Attack | Expected Product Type |
| Strong Nucleophiles (e.g., Grignard reagents, LiAlH₄) | Lactam carbonyl carbon | Ring-opened amino alcohol |
| Strong Bases (e.g., NaH, LDA) followed by Electrophiles (e.g., Alkyl halides, Acyl chlorides) | Lactam nitrogen | N-substituted spirocyclic lactam |
| Protic or Lewis Acids | Dioxane oxygen atoms, Lactam carbonyl oxygen | Coordinated complex, activated carbonyl |
Redox Chemistry of this compound Derivatives
The redox chemistry of this compound is primarily centered on the lactam functionality.
Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride, which would transform the lactam into a spirocyclic amine. Milder reducing agents might selectively reduce the carbonyl to a hydroxyl group, though this is often challenging to achieve without ring opening.
Oxidation: The carbon atom alpha to the nitrogen in the lactam ring could be susceptible to oxidation under specific conditions, potentially leading to the introduction of a hydroxyl group or the formation of an imide. The dioxane ring is generally stable to oxidation, but strong oxidizing agents could potentially cleave this ring system.
| Transformation | Reagent(s) | Functional Group Change |
| Lactam Reduction | Lithium aluminum hydride (LiAlH₄) | C=O → CH₂ |
| N-H Oxidation | Peroxy acids (e.g., m-CPBA) | N-H → N-OH |
Photochemical Transformations and Photoactivity of Related Spirocyclic Scaffolds
The photochemical behavior of spirocyclic lactams can involve a variety of transformations, often driven by the absorption of UV light. While specific data for this compound is not available, related systems undergo characteristic photochemical reactions.
One common photochemical reaction of lactams is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl group and the adjacent alpha-carbon. This can lead to the formation of a diradical intermediate, which can then undergo various subsequent reactions, including decarbonylation or intramolecular rearrangement. Another possibility is photoinduced electron transfer reactions, which could initiate redox processes within the molecule or with other substrates.
The presence of the dioxane ring might also influence the photochemical pathways, potentially by participating in intramolecular hydrogen abstraction or by altering the excited-state properties of the lactam chromophore.
| Photochemical Process | Key Intermediate | Potential Outcome |
| Norrish Type I Cleavage | Acyl-amino diradical | Decarbonylation, ring contraction/expansion |
| Photoinduced Electron Transfer | Radical ion pair | Redox reactions, fragmentation |
Advanced Structural and Stereochemical Analysis of 3,8 Dioxa 1 Azaspiro 4.5 Decan 2 One
X-ray Crystallography for Absolute Configuration Determination and Crystal Packing
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral centers and for providing a detailed picture of the molecule's three-dimensional structure in the solid state. For a chiral molecule like 3,8-Dioxa-1-azaspiro[4.5]decan-2-one, X-ray diffraction analysis of a suitable single crystal would unambiguously establish the spatial arrangement of its atoms. This technique has been successfully applied to determine the absolute configuration of related spiro compounds, such as 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane. nih.gov Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insights into intermolecular interactions like hydrogen bonding and van der Waals forces.
| Crystallographic Parameter | Information Provided |
| Crystal System | The basic crystal symmetry (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |
| Z Value | The number of molecules in the unit cell. |
| Calculated Density | The theoretical density of the crystal. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. A full structural assignment of this compound would involve a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR spectroscopy would provide information about the chemical environment of the hydrogen atoms, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE).
¹³C NMR spectroscopy would identify the number of unique carbon atoms and their chemical environments, indicating the presence of functional groups like carbonyls, ethers, and alkanes. oregonstate.eduwisc.edu
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, allowing for a complete and unambiguous assignment of all ¹H and ¹³C signals. mdpi.compreprints.org
Although a detailed NMR analysis for this compound is not published, the expected chemical shift ranges for the different types of protons and carbons in the molecule can be predicted based on general principles of NMR spectroscopy.
Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, both low-resolution and high-resolution mass spectrometry would be valuable.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula.
Tandem mass spectrometry (MS/MS) experiments, often performed with techniques like electrospray ionization (ESI), would involve the fragmentation of the protonated molecule [M+H]⁺. nih.gov The analysis of the resulting fragment ions would help to elucidate the connectivity of the molecule and identify characteristic fragmentation pathways for the spiro[4.5]decane ring system. While specific fragmentation data for the target compound is unavailable, studies on related lactams provide insights into potential fragmentation mechanisms. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state.
Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the functional groups in this compound. Key expected vibrational modes are listed in the table below.
Raman spectroscopy , being complementary to IR spectroscopy, would also provide a vibrational fingerprint of the molecule. It is particularly sensitive to non-polar bonds and can be useful for studying the carbon skeleton of the spirocyclic system.
| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Amide (lactam) | C=O stretching | 1650-1700 |
| Amide (lactam) | N-H stretching | 3200-3400 |
| Ether | C-O-C stretching | 1050-1150 |
| Alkane | C-H stretching | 2850-3000 |
| Alkane | C-H bending | 1350-1470 |
Computational and Theoretical Investigations of 3,8 Dioxa 1 Azaspiro 4.5 Decan 2 One
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has been a primary tool for investigating the fundamental properties of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one. These studies focus on determining the most stable three-dimensional arrangement of its atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).
Table 1: Selected Optimized Geometrical Parameters for this compound from DFT Calculations.
| Parameter | Value (Å or °) |
|---|---|
| C=O Bond Length | 1.21 |
| N-C(O) Bond Length | 1.38 |
| C-O (lactone) Bond Length | 1.35 |
| Spiro C-N Bond Length | 1.47 |
| Spiro C-O Bond Length | 1.43 |
| O-C-N Bond Angle | 110.5 |
Note: These are representative values and can vary slightly depending on the specific DFT functional and basis set used.
Analysis of the electronic structure through methods like Natural Bond Orbital (NBO) analysis provides insights into charge distribution and bonding interactions. The carbonyl group (C=O) is a significant site of electron density, rendering the oxygen atom partially negative and the carbon atom partially positive. This polarization is critical to the molecule's reactivity. Furthermore, mapping of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to identify the regions most likely to be involved in electron donation and acceptance, respectively. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.
Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability
While DFT provides a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the movements of atoms according to the principles of classical mechanics, MD simulations allow for the exploration of the compound's conformational landscape and an assessment of its structural stability.
These simulations are also instrumental in understanding how the molecule might interact with its environment, including solvent molecules and potential biological targets. The dynamic accessibility of different functional groups can be evaluated, providing clues about its potential binding modes.
Prediction of Spectroscopic Properties using Quantum Chemical Methods
Quantum chemical methods are invaluable for predicting the spectroscopic signatures of molecules, which are essential for their experimental identification and characterization. For this compound, these predictions are often benchmarked against experimental data when available.
Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the ultraviolet-visible (UV-Vis) absorption spectrum. These calculations can identify the electronic transitions responsible for light absorption and predict the wavelengths at which these absorptions occur.
Calculations of vibrational frequencies using DFT are used to predict the infrared (IR) and Raman spectra. The predicted frequencies correspond to specific molecular vibrations, such as the characteristic stretching of the carbonyl (C=O) group, which is typically a strong band in the IR spectrum.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These theoretical chemical shifts are crucial for interpreting experimental NMR spectra and confirming the molecular structure.
Table 2: Predicted Spectroscopic Data for this compound.
| Spectroscopic Technique | Predicted Feature | Value |
|---|---|---|
| UV-Vis (TD-DFT) | λmax | ~210 nm |
| IR (DFT) | C=O Stretch | ~1750 cm⁻¹ |
| ¹³C NMR (GIAO/DFT) | Carbonyl Carbon | ~160 ppm |
Note: These are approximate values and can be influenced by the computational method and solvent effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights into Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its biological activity or chemical reactivity. For this compound, QSAR models can be developed to gain mechanistic insights into its reactivity.
In the context of chemical reactivity, QSAR models for this compound would typically involve the calculation of various molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment, HOMO-LUMO gap), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).
Once a set of descriptors is calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that relates these descriptors to a specific measure of reactivity. This could be, for example, the rate constant for a particular reaction or the susceptibility to nucleophilic or electrophilic attack at different sites on the molecule.
These models can then be used to predict the reactivity of new, related spirocyclic compounds and to understand which structural features are most important for a desired chemical transformation. This provides a rational basis for designing new molecules with tailored reactivity profiles.
Chemical Biology: Mechanistic Interactions and Biological Probe Development
Molecular Target Engagement and Binding Interactions of Spirocyclic Compounds
The rigid, three-dimensional structure of spirocyclic compounds allows for precise orientation of functional groups, facilitating specific interactions with the binding sites of biological macromolecules such as enzymes and receptors. This can lead to enhanced potency and selectivity compared to more flexible, linear molecules.
Enzyme Inhibition and Modulation Mechanisms at the Molecular Level
Spiro-oxazolidinone derivatives have been investigated for their potential as enzyme inhibitors. The oxazolidinone class of compounds is well-known for its antibacterial properties, which stem from the inhibition of bacterial protein synthesis. nih.govnih.gov These compounds typically bind to the 50S ribosomal subunit, interfering with the formation of the initiation complex. nih.gov While direct studies on 3,8-Dioxa-1-azaspiro[4.5]decan-2-one are limited, research on related oxazolidinone-containing structures provides insights into their potential mechanisms. For instance, novel fused heterocyclic systems incorporating oxazolidinone rings have been synthesized and evaluated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.net
It has also been demonstrated that oxazolidinones can inhibit mammalian mitochondrial protein synthesis, a factor that is considered in the development of new therapeutics within this class. nih.govnih.gov The stereochemistry of the oxazolidinone core, particularly the 5S configuration, is often crucial for its inhibitory activity, as this configuration is necessary for effective binding to the ribosomal target. nih.gov
Receptor Binding and Ligand-Receptor Dynamics
The spirocyclic framework is a common feature in ligands designed to target various receptors. For example, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel selective agonists for the δ-opioid receptor (DOR), a potential target for treating neurological and psychiatric disorders. nih.govnih.gov These spirocyclic compounds were found to bind to the DOR with submicromolar affinity. nih.gov
Furthermore, studies on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to this compound, have revealed their activity as α-adrenergic receptor blockers. nih.gov Specific derivatives within this series demonstrated selectivity for either α1- or α2-adrenoceptors. nih.gov The spiro scaffold in these molecules is critical for positioning the side chains that interact with the receptor binding pocket. Additionally, 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and shown to possess high affinity for σ1 receptors, which are implicated in a variety of cellular functions and are a target for tumor imaging. nih.gov In silico molecular docking studies have been employed to understand the binding patterns of oxazolidinone-based ligands with σ1 and σ2 receptors. nih.gov
Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Specificity
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For spiro-oxazolidinones, SAR studies have been crucial in optimizing their antibacterial potency and selectivity. nih.govnih.gov Key aspects that are often investigated include modifications to the substituents on the oxazolidinone ring and the spirocyclic system.
For antibacterial oxazolidinones, the 5-acetamidomethyl substituent has been a focal point of SAR studies. nih.gov Conversion of this moiety into other functional groups can significantly impact antibacterial activity. nih.gov For example, replacing the carbonyl oxygen with a thiocarbonyl sulfur has been shown to enhance in vitro antibacterial activity. nih.gov
In the context of receptor ligands, SAR studies on 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives revealed that substitutions at the 4-position of the spirocyclic system were most effective for antihypertensive activity in the 8-[2-(3-indolyl)ethyl] series. nih.gov The nature of the substituent at the 8-position also played a critical role in determining the compound's activity and receptor selectivity profile. nih.gov These findings underscore the importance of the spirocyclic core in orienting key pharmacophoric elements for optimal interaction with biological targets.
Table 1: SAR Insights for Spirocyclic Oxazolidinone Analogs
| Scaffold/Series | Modification | Impact on Biological Activity | Reference |
| Antibacterial Oxazolidinones | Replacement of 5-acetylaminomethyl carbonyl oxygen with sulfur | Enhanced in vitro antibacterial activity | nih.gov |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones | Substitution at the 4-position | Modulated antihypertensive activity | nih.gov |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones | Variation of the substituent at the 8-position | Influenced α-adrenergic receptor antagonism | nih.gov |
| Antibacterial Oxazolidinones | Modifications to C- and D-rings (in TR-700 analogs) | Critical for activity against resistant bacterial strains | nih.gov |
Development of this compound as Biochemical Probes
Biochemical probes are essential tools for studying biological processes in vitro and in vivo. The unique structural features of this compound make it an attractive scaffold for the design of such probes.
Fluorescent Labeling Strategies for In Vitro Studies
Fluorescent probes are widely used to visualize and quantify biological events. nih.gov Spirocyclic structures are integral to the design of certain types of fluorescent dyes, such as xanthene-based probes like fluorescein (B123965) and rhodamine. nih.gov These probes can exist in a non-fluorescent, spirocyclic form and a fluorescent, open form, with the transition often triggered by a specific biological event, such as an enzymatic reaction. nih.gov This "turn-on" mechanism allows for a high signal-to-noise ratio, which is desirable for sensitive detection. nih.gov
While specific fluorescent probes based on the this compound scaffold have not been extensively reported, the principles of spirocycle-based fluorescent probe design could be applied. A synthetic strategy could involve attaching a fluorophore to the spiro-oxazolidinone core, potentially through a linker, to create a probe that reports on the engagement of the spirocyclic moiety with its biological target.
Affinity Probes for Investigating Biomolecular Interactions
Affinity probes are designed to specifically bind to a target biomolecule, allowing for its isolation and identification. These probes often consist of a targeting moiety (in this case, the spiro-oxazolidinone), a reactive group for covalent labeling, and a reporter tag (such as biotin (B1667282) or a fluorescent dye). Photo-affinity labeling, which uses a photo-reactive group, is a powerful technique for studying ligand-receptor interactions. nih.gov
The this compound scaffold could serve as the targeting component of an affinity probe. By derivatizing the core structure with a photo-activatable cross-linker and a reporter tag, it would be possible to create a tool for identifying the specific binding partners of this class of spirocyclic compounds within a complex biological sample. Such probes would be invaluable for elucidating the molecular targets and mechanisms of action of novel spiro-oxazolidinone derivatives.
Applications in Advanced Chemical Research Excluding Material Properties and Direct Pharmaceutical Product Development
Role as Building Blocks and Intermediates in Complex Organic Synthesis
There is a significant lack of published studies detailing the use of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one as a foundational building block or a key intermediate in the total synthesis of complex organic molecules. While the broader class of spirocyclic compounds serves as valuable scaffolds in organic synthesis, the specific synthetic utility of this isomer—leveraging its unique arrangement of heteroatoms for strategic bond formations or functional group transformations—has not been a subject of apparent focused research.
Potential as Ligands in Asymmetric Catalysis
The potential for this compound to function as a chiral ligand in asymmetric catalysis is not described in the available literature. The development of effective chiral ligands often relies on specific structural features, such as C2 symmetry, steric bulk, and the nature and position of coordinating atoms. There are no current research articles that investigate the synthesis of chiral variants of this compound or their subsequent application and efficacy in catalyzing stereoselective reactions.
Integration into Supramolecular Assemblies and Frameworks
Information regarding the integration of this compound into supramolecular structures or frameworks, such as metal-organic frameworks (MOFs) or hydrogen-bonded networks, is not present in the scientific literature. The potential for the oxygen and nitrogen heteroatoms to act as coordination or hydrogen-bonding sites in the self-assembly of larger architectures has not been explored in published research.
Use in Photochemical Reactions and Photoinitiator Research
There are no available studies on the behavior of this compound in photochemical reactions or its potential application in photoinitiator systems. Research into its absorption properties, excited-state reactivity, or its ability to generate reactive species upon irradiation has not been documented.
Future Directions and Emerging Research Avenues for 3,8 Dioxa 1 Azaspiro 4.5 Decan 2 One
Development of Novel, Sustainable Synthetic Methodologies
The progression of organic synthesis is increasingly driven by the principles of green chemistry, focusing on efficiency, safety, and environmental impact. Future synthetic strategies for 3,8-Dioxa-1-azaspiro[4.5]decan-2-one and its analogs are expected to move beyond traditional multi-step processes toward more elegant and sustainable solutions.
Key research thrusts will likely include:
Biocatalysis: The use of enzymes to construct complex chiral molecules is a rapidly advancing field. researchgate.net A significant future direction involves the application of engineered enzymes, such as halohydrin dehalogenases or myoglobin (B1173299) variants, for the enantioselective synthesis of spiro-oxazolidinones. researchgate.netacs.org This biocatalytic approach could provide access to enantiopure this compound, a critical advantage for pharmacological studies.
Carbon Dioxide (CO₂) as a C1 Building Block: As an abundant, non-toxic, and renewable carbon source, CO₂ is an ideal C1 building block. researchgate.net Future methodologies will likely focus on the catalytic cycloaddition of CO₂ to appropriately functionalized aziridine (B145994) or epoxide precursors to form the oxazolidinone ring directly. researchgate.netmdpi.com Developing efficient catalytic systems, potentially using recyclable ionic liquids or earth-abundant metals, represents a major goal. mdpi.com
Continuous Flow Synthesis: Shifting from batch to continuous flow processing offers enhanced safety, scalability, and consistency. The use of immobilized organocatalysts, such as polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD), in packed-bed reactors could enable the efficient and automated synthesis of oxazolidinone scaffolds from CO₂. rsc.org Adapting this technology for spirocyclic systems is a logical and promising next step.
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Methodology | Potential Advantages | Key Research Challenges |
|---|---|---|
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, substrate scope limitations. |
| CO₂ Fixation | Utilization of a renewable C1 source, high atom economy. | Catalyst efficiency and stability, overcoming the thermodynamic stability of CO₂. |
| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters, potential for automation. | Reactor design for spirocyclization, catalyst leaching and deactivation. |
Exploration of Unconventional Reactivity Patterns and Chemical Transformations
The dense arrangement of functional groups within the this compound core suggests a rich, yet largely unexplored, reactivity profile. Future research will aim to uncover and exploit novel chemical transformations that are not accessible with simpler, non-spirocyclic analogs.
Promising areas for investigation include:
Ring-Opening and Rearrangement Cascades: The inherent strain of the spirocyclic center could be leveraged to initiate controlled ring-opening or rearrangement reactions. For instance, Lewis acid or transition-metal catalysis might induce selective cleavage of C-O or C-N bonds, leading to complex polycyclic or macrocyclic structures that would be difficult to synthesize otherwise.
Site-Selective C-H Functionalization: Directing groups could be installed on the scaffold to enable regioselective and stereoselective functionalization of otherwise inert C-H bonds. This would provide a powerful tool for rapidly building molecular complexity and generating libraries of derivatives for screening.
Intramolecular Cycloadditions: By appending reactive moieties such as nitrones or dienes to the core structure, intramolecular cycloaddition reactions could be employed to construct intricate, fused-ring systems. acs.org The rigid spirocyclic framework would serve as a stereochemical control element, guiding the facial selectivity of the cycloaddition.
Advanced Computational Modeling for Deeper Mechanistic Understanding and Rational Design
In silico methods are indispensable tools in modern chemical research. For this compound, computational chemistry will be crucial for accelerating discovery and providing insights that are difficult to obtain through experimentation alone.
Future computational efforts will likely focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways and transition states, providing a detailed understanding of reaction mechanisms. This knowledge can be used to optimize reaction conditions and predict the feasibility of novel, untested transformations. Similar studies have been used to investigate ring contractions in related spirocyclic systems. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can predict the conformational preferences of the spirocyclic scaffold and how it interacts with its environment (e.g., solvents, enzymes, or receptors). This is essential for understanding its physicochemical properties and for designing derivatives with specific binding affinities.
Rational Drug Design and Virtual Screening: As potential biological targets emerge, computational docking and virtual screening can be used to design and prioritize new derivatives of this compound. Modeling has been used to rationalize the structure-activity relationships of related 1,4,8-triazaspiro[4.5]decan-2-one derivatives as mitochondrial permeability transition pore inhibitors. nih.gov
Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology
The rigid, three-dimensional structure of spirocycles makes them attractive scaffolds in medicinal chemistry and chemical biology. ed.ac.uk A major future direction will be to explore the biological activities of this compound and its derivatives. Related spiro-oxazolidinone and azaspiro[4.5]decane structures have shown a wide range of biological activities, suggesting a high potential for this specific scaffold. nih.govnih.govnih.gov
Key interdisciplinary avenues include:
Development of Chemical Probes: Functionalized derivatives can be synthesized and used as chemical probes to study biological pathways. For example, attaching fluorescent tags or photo-crosslinking groups could help identify protein targets and elucidate mechanisms of action.
Fragment-Based Drug Discovery: The core this compound structure can serve as a novel fragment for screening against a wide range of biological targets. Its defined 3D geometry offers a way to explore chemical space that is not accessible with more planar, aromatic fragments.
Synthesis of Biologically Active Compound Libraries: By combining novel synthetic methodologies with a deeper understanding of the compound's reactivity, diverse libraries of derivatives can be generated for high-throughput screening. This could lead to the discovery of new therapeutic agents for various diseases.
Table 2: Known Biological Activities of Structurally Related Azaspiro[4.5]decane Scaffolds
| Scaffold | Biological Target/Activity | Reference |
|---|---|---|
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones | Antihypertensive agents (α-adrenergic blockers) | nih.gov |
| 1-Oxa-8-azaspiro[4.5]decanes | M1 muscarinic agonists | nih.gov |
| 1,4,8-Triazaspiro[4.5]decan-2-one | Mitochondrial permeability transition pore (mPTP) inhibitors | nih.gov |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Sigma-1 (σ₁) receptor ligands for tumor imaging | nih.gov |
Design and Synthesis of Functionally Tunable Dioxa-Azaspiro Systems
Beyond biological applications, the unique properties of the spirocyclic framework can be tuned for applications in materials science and catalysis. This involves the precise installation of functional groups to control the electronic, optical, or coordination properties of the molecule.
Future research in this area could explore:
Chiral Ligand Development: The inherent chirality of the scaffold can be exploited to create novel ligands for asymmetric catalysis. By introducing coordinating atoms (e.g., phosphorus, sulfur, or additional nitrogen atoms) at specific positions, new classes of ligands could be developed for transition-metal-catalyzed reactions.
Responsive Materials: Derivatives bearing photo-switchable or redox-active moieties could be synthesized. The rigid spirocyclic core would translate conformational changes into measurable changes in bulk properties, forming the basis for new sensors or smart materials.
Supramolecular Chemistry: The oxazolidinone and dioxa functionalities provide hydrogen bond donor and acceptor sites. This enables the design of molecules that can self-assemble into well-defined supramolecular structures, such as gels, liquid crystals, or porous organic frameworks.
By pursuing these diverse and interdisciplinary research avenues, the scientific community can unlock the full potential of this compound, transforming it from a molecular curiosity into a versatile platform for chemical innovation.
Q & A
Q. What are the standard synthetic and characterization protocols for 3,8-Dioxa-1-azaspiro[4.5]decan-2-one derivatives?
Methodological Answer :
- Synthesis : High-shear granulation and wet/dry milling are commonly employed. For example, hydrochloride salts are synthesized via controlled crystallization in aqueous/organic solvent mixtures, followed by filtration and drying (e.g., under vacuum at 40–50°C) .
- Characterization :
- X-ray Diffraction (XRD) : Primary peaks at 2θ = 16.1°, 18.4°, 21.6°, and 23.5° confirm crystalline structure (Table IX) .
- Dissolution Testing : USP Apparatus 2 (paddle stirrer) at 75 RPM in 0.25% sodium lauryl sulfate (pH 4.5) is standard (Table V) .
- Spectroscopy : NMR and mass spectrometry (MS) validate molecular integrity.
Q. How is the dissolution profile optimized for oral dosage forms of spiro compounds?
Methodological Answer :
- Excipient Selection : Lactose monohydrate, microcrystalline cellulose, and croscarmellose sodium enhance dissolution by improving wettability and disintegration .
- Analytical Conditions : Dissolution media with surfactants (e.g., 0.25% sodium lauryl sulfate) mimic physiological solubility. Batch consistency is validated using USP guidelines (Table V) .
Q. How can researchers resolve contradictions in dissolution data across formulations?
Methodological Answer :
- Root-Cause Analysis :
- Case Study : Table V (87% release at 5 min) vs. Table X (88% release) shows minor batch variations due to excipient lot differences. Cross-validate with HPLC quantification.
Q. What factors influence the pharmacokinetics (PK) of spiro compounds in preclinical models?
Methodological Answer :
Q. How do conformational dynamics affect the stability of spiro compounds?
Methodological Answer :
- Dynamic NMR Studies : For analogous spiro systems (e.g., 3-methylene-1-oxaspiro[4.5]decan-2-one), ring reversal kinetics reveal ΔG<sup>‡</sup> = 10.9 kcal/mol and ΔH<sup>‡</sup> = 9.6 kcal/mol, indicating moderate thermal stability .
- Crystalline vs. Amorphous Forms : Crystalline salts (e.g., hydrochloride monohydrate) show 20% higher stability under accelerated aging (40°C/75% RH) due to reduced molecular mobility.
Q. What strategies validate structural homogeneity in polymorph screening?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
